6-methoxy-1,2-dimethylquinolinium iodide
Description
Properties
IUPAC Name |
6-methoxy-1,2-dimethylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO.HI/c1-9-4-5-10-8-11(14-3)6-7-12(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKMCXVGBOJRU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)OC)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,2-dimethylquinolinium iodide typically involves the methylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,2-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinium compounds with various functional groups.
Scientific Research Applications
6-methoxy-1,2-dimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinolinium derivatives.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 6-methoxy-1,2-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Dimethylquinolinium Iodide (CAS: 876-87-9)
- Structure : Lacks the 6-methoxy group present in the target compound.
- Molecular Weight : 285.13 g/mol .
- Lower molecular weight (285.13 vs. 299.15 g/mol) impacts solubility; the methoxy group in the target compound enhances polarity.
- Applications : Used in synthesizing charge-transfer complexes and ionic liquids .
7-Methoxy-1-methylquinolinium Iodide (CAS: 21979-60-2)
- Structure : Methoxy group at position 7 instead of 5.
- Molecular Weight : 300.99 g/mol .
- Key Differences: Positional isomerism alters electronic distribution; the 7-methoxy group may sterically hinder interactions at the quinoline nitrogen. Higher topological polar surface area (13.1 Ų vs. ~13 Ų for the target compound) suggests similar solubility profiles .
- Applications: Limited data, but structural analogs are explored for fluorescence-based sensing .
1,2,6-Trimethylquinolinium Iodide (CAS: 31385-19-0)
- Structure : Additional methyl group at position 6.
- Molecular Weight : 299.15 g/mol .
- Similar molecular weight but distinct reactivity due to substituent electronic effects (electron-donating methoxy vs. electron-neutral methyl) .
- Applications : Used in dye synthesis and as a corrosion inhibitor .
6-Methoxy-1,2-dimethyl-β-carbolinium Cation
- Structure: β-carboline core (indole fused with pyridine) vs. quinolinium.
- Molecular Weight: Not explicitly reported, but structurally heavier due to the β-carboline system .
- Key Differences: The β-carboline scaffold confers planarity and π-stacking ability, enhancing intercalation with biomolecules like DNA. Exhibits pronounced neuroactivity (e.g., MAO inhibition) compared to quinolinium derivatives .
- Applications : Studied for antidepressant and antitumor effects .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: this compound serves as a key intermediate in multicomponent reactions, such as the synthesis of pyrrolidinone derivatives under reflux conditions . Its methoxy group stabilizes transition states via resonance, enhancing yields compared to non-methoxy analogs .
- Material Science: Quinolinium salts with iodide counterions exhibit tunable luminescence, with methoxy groups red-shifting emission spectra due to extended conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
